molecular formula C6H7ClN4 B1366633 1H-Benzotriazol-5-amine monohydrochloride CAS No. 93805-11-9

1H-Benzotriazol-5-amine monohydrochloride

Cat. No.: B1366633
CAS No.: 93805-11-9
M. Wt: 170.6 g/mol
InChI Key: MGMSFWOAKOLQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazol-5-amine monohydrochloride is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with an amine group at the 5-position and is stabilized as a monohydrochloride salt. Benzotriazole derivatives are renowned for their unique physicochemical properties, making them valuable in synthetic chemistry, medicinal chemistry, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazol-5-amine monohydrochloride typically involves the reaction of 1H-benzotriazole with appropriate amine sources under controlled conditions. One common method includes the diazotization of 1H-benzotriazole followed by amination. The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazol-5-amine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

1H-Benzotriazol-5-amine monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzotriazol-5-amine monohydrochloride involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazol-5-amine monohydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable coordination compounds and participate in diverse chemical reactions makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2H-benzotriazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMSFWOAKOLQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3663-27-2, 93805-11-9
Record name 1H-Benzotriazol-6-amine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazol-6-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93805-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30239700
Record name 1H-Benzotriazol-5-amine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93805-11-9
Record name 1H-Benzotriazol-5-amine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-5-amine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzotriazol-5-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.